5-HT1D vs. 5-HT1B Receptor Binding Selectivity: LY310762 Discriminates Between Closely Related Serotonin Receptor Subtypes
LY310762 demonstrates preferential binding to the 5-HT1D receptor (Ki = 249 nM for guinea pig receptors) with substantially weaker affinity for the closely related 5-HT1B receptor subtype, where it inhibits binding of radiolabeled ligand by only 32% at a concentration of 1,000 nM . In contrast, alternative 5-HT1 antagonists such as GR127935 exhibit equipotent antagonism at both 5-HT1B and 5-HT1D receptors (pKi ≈ 8.5 for both isoforms), with only approximately 100-fold selectivity over other 5-HT receptor families rather than discrimination between 1B and 1D subtypes . This differential selectivity profile is further supported by data from AbMole indicating a Ki >1,000 nM for the 5-HT1B receptor versus Ki = 31 nM for the guinea pig 5-HT1D receptor .
| Evidence Dimension | 5-HT1B receptor binding inhibition |
|---|---|
| Target Compound Data | 32% inhibition of radiolabeled ligand binding at 1,000 nM; Ki >1,000 nM |
| Comparator Or Baseline | GR127935: pKi = 8.5 (≈3.2 nM) for 5-HT1B; ketanserin: significant 5-HT1B antagonism |
| Quantified Difference | LY310762 exhibits minimal 5-HT1B engagement (Ki >1,000 nM) vs. potent 5-HT1B antagonism for comparators (Ki ≈ 3.2 nM for GR127935) |
| Conditions | Radioligand binding assays using guinea pig brain membranes and cloned human receptors |
Why This Matters
For experiments requiring unambiguous discrimination of 5-HT1D-mediated versus 5-HT1B-mediated physiological responses, LY310762 provides a selectivity margin exceeding 4-fold (Ki >1,000 nM vs. 249 nM) that comparator compounds lacking 1B/1D discrimination cannot deliver.
